molecular formula C12H10INO2 B140533 N-(4-Iodophenethyl)maleimide CAS No. 136947-30-3

N-(4-Iodophenethyl)maleimide

Cat. No. B140533
M. Wt: 327.12 g/mol
InChI Key: BBHWVOAAMFIUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Iodophenethyl)maleimide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a maleimide derivative and is used extensively in bioconjugation and protein labeling. It is also used in the synthesis of fluorescent probes and imaging agents.

Mechanism Of Action

The mechanism of action of N-(4-Iodophenethyl)maleimide involves the reaction of the maleimide group with thiol groups present in proteins. This reaction forms a covalent bond between the maleimide group and the thiol group, resulting in the selective labeling of the protein.

Biochemical And Physiological Effects

N-(4-Iodophenethyl)maleimide does not have any significant biochemical or physiological effects. It is a non-toxic compound that is well-tolerated by biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-Iodophenethyl)maleimide in lab experiments include its ability to selectively label proteins, its high yield and purity, and its non-toxic nature. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research involving N-(4-Iodophenethyl)maleimide. These include the development of new labeling techniques that can improve the specificity and sensitivity of protein labeling, the synthesis of new fluorescent probes and imaging agents, and the development of biosensors that can detect specific proteins in complex biological samples.
In conclusion, N-(4-Iodophenethyl)maleimide is a valuable compound in scientific research due to its ability to selectively label proteins. Its unique properties make it a useful tool in the development of new imaging agents, biosensors, and labeling techniques. Further research is needed to fully explore the potential of this compound in biological applications.

Synthesis Methods

The synthesis of N-(4-Iodophenethyl)maleimide involves the reaction of maleimide with 4-iodophenethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is obtained in high yield and purity through simple purification techniques such as column chromatography.

Scientific Research Applications

N-(4-Iodophenethyl)maleimide is widely used in scientific research due to its ability to selectively label proteins. It is used in the synthesis of fluorescent probes and imaging agents that can be used to visualize biological processes. It is also used in the development of biosensors that can detect specific proteins in biological samples.

properties

CAS RN

136947-30-3

Product Name

N-(4-Iodophenethyl)maleimide

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

1-[2-(2-iodophenyl)ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H10INO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2

InChI Key

BBHWVOAAMFIUKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I

Canonical SMILES

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I

synonyms

IPEM
N-(4-iodophenethyl)maleimide
N-(4-iodophenethyl)maleimide, 125I-labeled
N-(p-(125I)-iodophenethyl)maleimide
N-(p-iodophenethyl)maleimide

Origin of Product

United States

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